2-(oxolan-3-yl)pyrrolidine hydrochloride
Description
2-(Oxolan-3-yl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a tetrahydrofuran (oxolane) substituent at the 3-position of the pyrrolidine ring, with a hydrochloride salt enhancing its solubility and stability.
Properties
CAS No. |
2705137-59-1 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with oxolane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a halogenated oxolane in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Room temperature to reflux conditions.
Catalysts: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine or oxolane derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(oxolan-3-yl)pyrrolidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives with Antimicrobial Activity
highlights pyrrolidine-containing thiopyrimidinones (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones, 5a–c) that exhibit potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis (MIC values: 8–32 µg/mL) and antifungal activity against Candida albicans (MIC: 16–64 µg/mL) . These compounds share a pyrrolidine moiety but differ in substituents (ethylthio chains vs. oxolane). Key observations include:
- Salt Forms : Hydrochloride salts (e.g., 6c–f in ) generally improve aqueous solubility, a property critical for drug delivery .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives (Adapted from )
| Compound | Structure | Antibacterial MIC (µg/mL) | Antifungal MIC (µg/mL) |
|---|---|---|---|
| 5a | 2-[2-(pyrrolidin-1-yl)ethyl]thio | 8–16 (Gram-positive) | 32–64 (C. albicans) |
| 5b | 2-[2-(pyrrolidin-1-yl)ethyl]thio | 16–32 | 16–32 |
| 6f | 2-[2-(morpholin-4-yl)ethyl]thio | 32–64 | 8–16 |
Hydrochloride Salts and Physicochemical Properties
lists pyrrolidine-based hydrochlorides (e.g., 2-(pyrrolidin-1-yl)propan-1-amine; oxalic acid ), which share salt-enhanced stability with the target compound . Pyridoxal hydrochloride (), though structurally distinct, exemplifies how hydrochloride salts improve shelf life and bioavailability in pharmaceuticals .
Table 2: General Properties of Hydrochloride Salts
Research Findings and Gaps
- Antimicrobial Potential: The pyrrolidine ring’s presence correlates with antibacterial/antifungal activity in analogs , suggesting the target compound may share this trait. However, the oxolane substituent’s steric and electronic effects require empirical validation.
- Synthetic Pathways : describes reactions of pyrrolidine derivatives with chloroethylamines, which may inform synthesis routes for the target compound .
- Contradictions/Limitations : Direct data on 2-(oxolan-3-yl)pyrrolidine hydrochloride are absent in the evidence, necessitating caution in extrapolating results from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
